![molecular formula C16H12Cl2N2O2 B2434475 (2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal CAS No. 338400-38-7](/img/structure/B2434475.png)
(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal” is a chemical compound with the CAS Number: 338400-38-7. It has a molecular weight of 335.19 and its IUPAC name is (2E)-2- [ (3,5-dichlorophenyl)hydrazono]-3- (4-methylphenyl)-3-oxopropanal . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12Cl2N2O2/c1-10-2-4-11 (5-3-10)16 (22)15 (9-21)20-19-14-7-12 (17)6-13 (18)8-14/h2-9,19H,1H3/b20-15+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Applications De Recherche Scientifique
Synthesis of Novel Compounds and Heterocyclic Derivatives
The compound and its derivatives have been utilized in the synthesis of various novel compounds. For instance, 2-arylhydrazono-3-oxopropanals have been involved in reactions to yield oximes, isoxazoles, arylazopyrazoles, and 3-aroyl-2-phenyl-1,2,3-triazoles, showcasing the versatility of these compounds in creating diverse chemical structures with potential biological activities (Abdel-Khalik et al., 2000).
Antimicrobial and Antifungal Activities
Compounds synthesized from 2-arylhydrazono-3-oxopropanals have demonstrated promising antimicrobial and antifungal properties. Specific compounds have been noted for their significant inhibition against a variety of microbial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Sayed et al., 2003).
Anticancer Activity
Derivatives of 2-arylhydrazono-3-oxopropanals have been evaluated for anticancer activities. For example, certain compounds exhibited broad anticancer activity against various cancer cell lines, including leukemia and colon cancer, underlining the potential of these compounds in cancer treatment research (Hassan et al., 2020).
Inhibition of HIV-1 Reverse Transcriptase
Studies have shown that certain analogs of the compound can inhibit both DNA polymerase and ribonuclease H functions of HIV-1 Reverse Transcriptase. This indicates potential applications in the development of treatments against HIV-1 (Meleddu et al., 2016).
Synthesis of Sensor Materials
Hydrazide-based derivatives have been utilized to design and synthesize water-soluble fluorescent probes, which can selectively recognize certain metal ions in aqueous solutions. These compounds can be used as highly sensitive and selective optical sensors for detecting specific ions (Wang et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
(E)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-10-2-4-11(5-3-10)16(22)15(9-21)20-19-14-7-12(17)6-13(18)8-14/h2-9,21H,1H3/b15-9+,20-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHDEIAQZCKQS-HGNKREJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


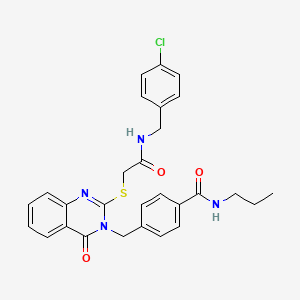
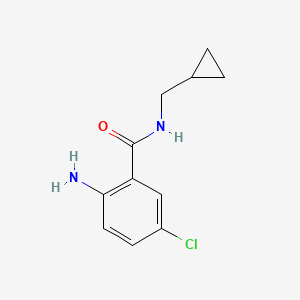
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)
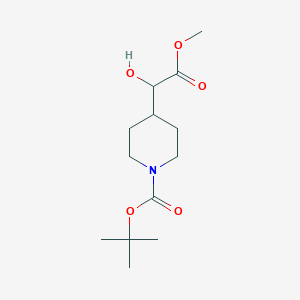
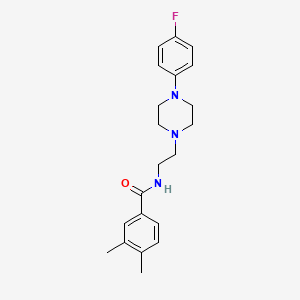
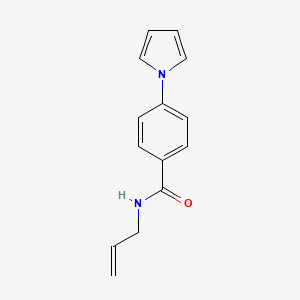
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2434405.png)

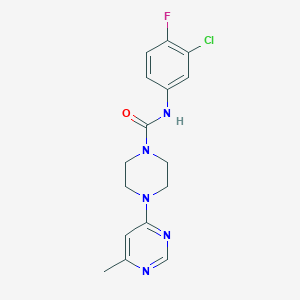

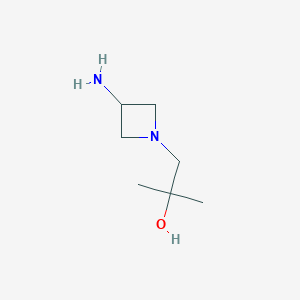
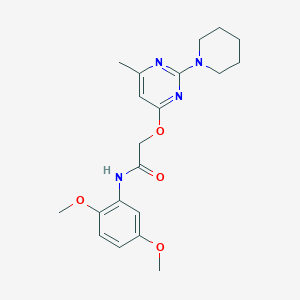
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)